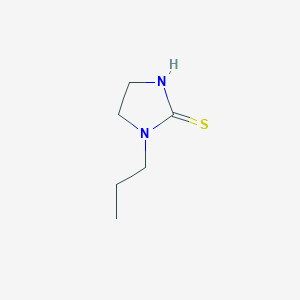
1-Propylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propylimidazolidine-2-thione is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propylimidazolidine-2-thione can be synthesized through several methods. One common approach involves the reaction of propylamine with carbon disulfide and formaldehyde under basic conditions. This reaction typically proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the desired imidazolidine-2-thione ring .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the use of microwave irradiation to accelerate the reaction between propylamine, carbon disulfide, and formaldehyde, resulting in higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine-2-thiones.
Applications De Recherche Scientifique
1-Propylimidazolidine-2-thione has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 1-Propylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis. In the case of its anti-HIV activity, the compound inhibits the enzyme reverse transcriptase, preventing the replication of the virus .
Comparaison Avec Des Composés Similaires
Imidazole-2-thione: Known for its antimicrobial and antifungal properties.
Thiazolidine-2-thione: Exhibits antidiabetic and anti-inflammatory activities.
Uniqueness: 1-Propylimidazolidine-2-thione stands out due to its unique combination of a propyl group and imidazolidine-2-thione ring, which enhances its chemical reactivity and broadens its range of applications. Its ability to form stable metal complexes and its potential as an anti-HIV agent further distinguish it from other similar compounds .
Propriétés
Numéro CAS |
24521-44-6 |
|---|---|
Formule moléculaire |
C6H12N2S |
Poids moléculaire |
144.24 g/mol |
Nom IUPAC |
1-propylimidazolidine-2-thione |
InChI |
InChI=1S/C6H12N2S/c1-2-4-8-5-3-7-6(8)9/h2-5H2,1H3,(H,7,9) |
Clé InChI |
CASCDJLRHJZLLR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCNC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
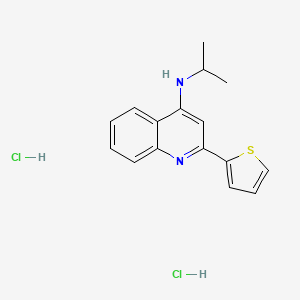
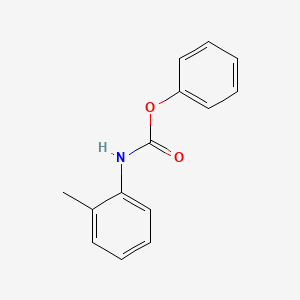
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
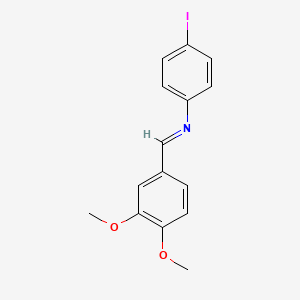

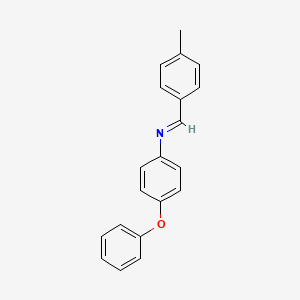

![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1-Ethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate](/img/structure/B15076115.png)
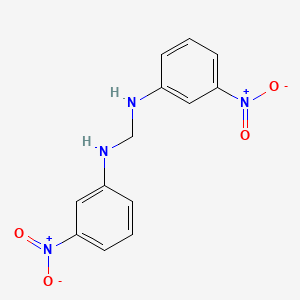
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)
